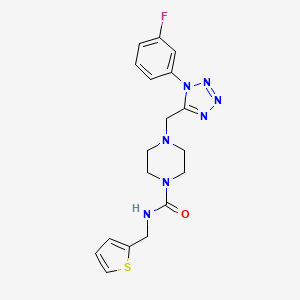![molecular formula C12H12ClNOS B2823019 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide CAS No. 497061-21-9](/img/structure/B2823019.png)
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide” is a complex organic molecule. It contains a propanamide group attached to a prop-2-yn-1-yl group and a 4-chlorophenyl group through a sulfanyl (thiol) linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding 4-chlorophenyl compound, a suitable sulfur-containing compound, and a prop-2-yn-1-yl derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide group, a prop-2-yn-1-yl group, and a 4-chlorophenyl group linked by a sulfur atom . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound, due to the presence of the prop-2-yn-1-yl group, might undergo reactions typical of alkynes, such as addition reactions. The sulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
- A study conducted by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide, as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment.
Pesticide Application
- The work by Yu et al. (2021) describes the use of a compound structurally similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in the field of agriculture. The study focuses on the preparation of polyurea microcapsules for controlled release of pesticides, highlighting the potential use of such compounds in agricultural applications.
Antimicrobial Activity
- In a study by Lahtinen et al. (2014), various sulfanilamide derivatives were synthesized and screened for antibacterial and antifungal activities. This study indicates the potential of compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in antimicrobial applications.
Cancer Research
- Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by derivatives including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, related to the compound . This research, published in the Journal of Medicinal Chemistry, points to potential applications in cancer therapy.
Optical Material Research
- The studies by Prabhu et al. (2000) and Prabhu et al. (2001) on N-(2-chlorophenyl)-(1-propanamide) highlight the potential of related compounds in the field of new organic electro-optic and non-linear optical materials. This suggests the utility of 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in similar applications.
Electronic Transport in Polymer Films
- Research by Rusu et al. (2007) on poly(azomethine sulfone)s demonstrates the relevance of compounds containing 4-chlorophenyl groups in understanding the mechanism of electronic transport in polymer films, which can be crucial for electronic and optoelectronic applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9H,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRCXTUFHHPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

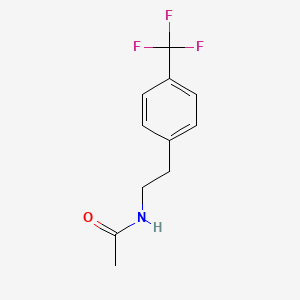
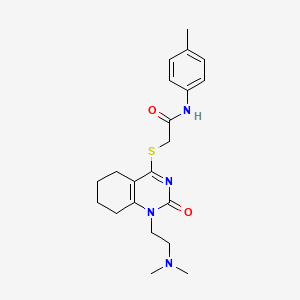
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
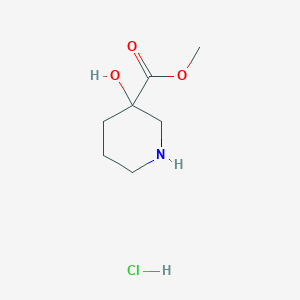
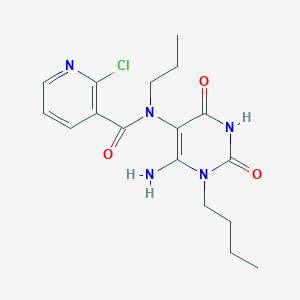
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
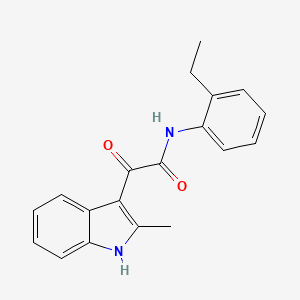
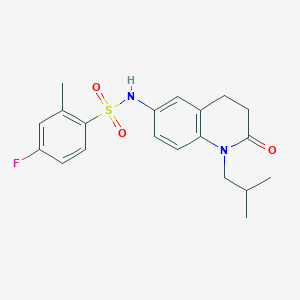
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)
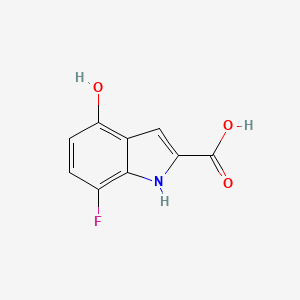
![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)
